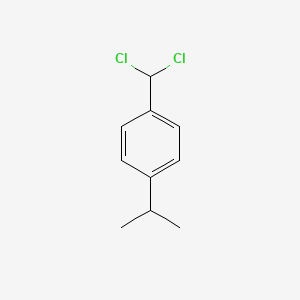

1-(Dichloromethyl)-4-(propan-2-yl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Dichloromethyl)-4-isopropylbenzene is an organic compound characterized by the presence of a dichloromethyl group and an isopropyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-isopropylbenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(dichloromethyl)-4-isopropylbenzene often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Dichloromethyl)-4-isopropylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Methyl-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(Dichloromethyl)-4-isopropylbenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(dichloromethyl)-4-isopropylbenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce new functional groups into the benzene ring. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparación Con Compuestos Similares

1-(Dichloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.

1-(Dichloromethyl)-4-tert-butylbenzene: Contains a tert-butyl group, providing more steric hindrance compared to the isopropyl group.

1-(Dichloromethyl)-4-ethylbenzene: Features an ethyl group, offering different steric and electronic properties.

Uniqueness: 1-(Dichloromethyl)-4-isopropylbenzene is unique due to the combination of the dichloromethyl and isopropyl groups, which impart distinct reactivity and selectivity in chemical reactions. The isopropyl group provides moderate steric hindrance, making the compound versatile for various synthetic applications.

Actividad Biológica

1-(Dichloromethyl)-4-(propan-2-yl)benzene, commonly referred to as a chlorinated aromatic compound, has attracted attention in the fields of toxicology and environmental health due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mutagenicity, genotoxicity, and potential carcinogenic effects based on various studies and assessments.

- Chemical Formula : C10H10Cl2

- CAS Number : 98-87-3

- Molecular Weight : 203.09 g/mol

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. It has been shown to induce mutations in several bacterial strains:

- Salmonella typhimurium : Positive results in reverse mutation assays with metabolic activation.

- Escherichia coli : Induced mutations in strain WP2.

- Bacillus subtilis : Caused DNA damage without metabolic activation.

However, it was negative in mutagenicity tests involving Drosophila melanogaster larvae and adults, suggesting variability in its mutagenic potential depending on the test system used .

Genotoxicity

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies this compound as a Group 3 carcinogen, indicating limited evidence of carcinogenicity in humans. In animal studies, dermal application in mice resulted in signs of irritation and potential tumor promotion under specific conditions. The compound has been associated with respiratory irritation and central nervous system effects upon exposure .

Toxicological Data

| Endpoint | Value |

|---|---|

| Median Lethal Concentration (LC50) | 0.4 mg/L (2 hours) in rats |

| Genotoxicity (E. coli) | Positive with metabolic activation |

| Carcinogenic Classification | Group 3 (limited evidence) |

Case Studies

- Inhalation Studies : A study involving male Swiss Webster mice exposed to vapor showed significant respiratory irritation and necrosis at high concentrations. These findings highlight the respiratory hazards associated with exposure to this compound .

- Skin Application Studies : In a carcinogenicity assessment involving dermal application of the compound dissolved in benzene, symptoms included ulceration and necrosis, indicating a potential risk for skin exposure .

Propiedades

Número CAS |

82234-68-2 |

|---|---|

Fórmula molecular |

C10H12Cl2 |

Peso molecular |

203.10 g/mol |

Nombre IUPAC |

1-(dichloromethyl)-4-propan-2-ylbenzene |

InChI |

InChI=1S/C10H12Cl2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,10H,1-2H3 |

Clave InChI |

GOLKHAUFRFNCPA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC=C(C=C1)C(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.